molecular formula C13H12ClF2N B1407502 (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride CAS No. 1401425-38-4

(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride

Cat. No. B1407502
CAS RN: 1401425-38-4
M. Wt: 255.69 g/mol
InChI Key: YXZZSMDVKHEELH-UHFFFAOYSA-N
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Description

“(4,4’-Difluoro[1,1’-biphenyl]-3-yl)methanamine hydrochloride” is a chemical compound that contains a biphenyl group with two fluorine atoms attached at the 4 and 4’ positions. It also contains a methanamine group attached to the biphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable biphenyl precursor with a fluorinating agent to introduce the fluorine atoms, followed by the introduction of the methanamine group through a suitable reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a biphenyl group, which consists of two benzene rings connected by a single bond. The presence of the fluorine atoms at the 4 and 4’ positions would introduce electronegativity into the structure, potentially affecting its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the fluorine atoms and the methanamine group. The fluorine atoms, being highly electronegative, could make the compound more reactive towards nucleophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorine atoms and the methanamine group. For example, the presence of the fluorine atoms could increase the compound’s stability and resistance to degradation .

Scientific Research Applications

Analytical and Diagnostic Applications

(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride and its derivatives have significant applications in analytical chemistry and diagnostics. Tulp, Olie, and Hutzinger (1977) demonstrated the use of fluoro-, chloro-, and bromomethoxy-biphenyls (derivatives of the compound ) in gas chromatography-mass spectrometry for identifying hydroxylated metabolites. This method was particularly useful in metabolic studies, allowing the identification of metabolites in rats and plants (Tulp, Olie, & Hutzinger, 1977). Similarly, Sparling, Fung, and Safe (1980) applied this compound in biomedical mass spectrometry to study the metabolism of bromo and chlorobiphenyl, highlighting its potential in understanding drug metabolism and environmental pollutant effects (Sparling, Fung, & Safe, 1980).

Environmental Monitoring and Safety

Research has also explored the environmental impact and safety of (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride derivatives. For instance, Kim and Feagley (2002) studied the leaching of trifluralin (a derivative) in soil, providing insights into its environmental persistence and potential impact on groundwater quality (Jung-ho Kim & Feagley, 2002). This highlights the compound's relevance in environmental chemistry and public health.

Pharmacological Research

In pharmacological research, (4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride has been used as a model to understand the molecular structure-activity relationship. For example, Palkowitz et al. (1997) explored the synthesis of novel compounds related to this chemical, emphasizing its importance in the development of new therapeutic agents (Palkowitz et al., 1997).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were to be used as a pharmaceutical, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies to elucidate its properties and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior in various conditions .

properties

IUPAC Name

[2-fluoro-5-(4-fluorophenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N.ClH/c14-12-4-1-9(2-5-12)10-3-6-13(15)11(7-10)8-16;/h1-7H,8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZZSMDVKHEELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine hydrochloride

CAS RN

1401425-38-4
Record name [1,1′-Biphenyl]-3-methanamine, 4,4′-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401425-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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